4-[(3-Chloropropyl)sulfonyl]morpholine
CAS No.: 21297-82-5
Cat. No.: VC14426988
Molecular Formula: C7H14ClNO3S
Molecular Weight: 227.71 g/mol
* For research use only. Not for human or veterinary use.
![4-[(3-Chloropropyl)sulfonyl]morpholine - 21297-82-5](/images/structure/VC14426988.png)
Specification
CAS No. | 21297-82-5 |
---|---|
Molecular Formula | C7H14ClNO3S |
Molecular Weight | 227.71 g/mol |
IUPAC Name | 4-(3-chloropropylsulfonyl)morpholine |
Standard InChI | InChI=1S/C7H14ClNO3S/c8-2-1-7-13(10,11)9-3-5-12-6-4-9/h1-7H2 |
Standard InChI Key | WKNBIINFAYTUAG-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1S(=O)(=O)CCCCl |
Introduction
Structural and Nomenclative Characterization
Core Molecular Architecture
The compound’s structure consists of a six-membered morpholine ring (containing one oxygen and one nitrogen atom) bonded to a sulfonyl group (), which is further connected to a 3-chloropropyl chain. This configuration confers both polar (sulfonyl, morpholine) and hydrophobic (chloropropyl) domains, influencing its reactivity and solubility . The IUPAC name, 4-(3-chloropropylsulfonyl)morpholine, reflects this arrangement unambiguously .
Stereochemical Considerations
While the compound lacks chiral centers, the sulfonyl group’s tetrahedral geometry and the morpholine ring’s puckered conformation introduce steric effects that may modulate its interactions in solution or solid states. Computational models from PubChem suggest a planar sulfonyl group aligned perpendicular to the morpholine ring , though experimental crystallographic data remain absent.
Identifiers and Synonyms
Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 21297-82-5 | |
PubChem CID | 284407 | |
Molecular Formula | ||
SMILES | C1COCCN1S(=O)(=O)CCCCl | |
InChIKey | WKNBIINFAYTUAG-UHFFFAOYSA-N |
Synonyms such as NSC140223 and SCHEMBL1667599 indicate its inclusion in chemical libraries for drug discovery , though specific screening results are undisclosed.
Synthesis and Reactivity
Synthetic Pathways
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Sulfonation of Morpholine Derivatives: Reacting morpholine with 3-chloropropylsulfonyl chloride () in the presence of a base (e.g., triethylamine) could yield the target compound .
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Oxidation of Sulfides: Oxidation of 4-(3-chloropropylthio)morpholine using hydrogen peroxide or ozone might generate the sulfonyl derivative .
Challenges in Synthesis
The electron-withdrawing sulfonyl group may hinder nucleophilic substitution at the chloropropyl chain, necessitating optimized conditions (e.g., polar aprotic solvents, elevated temperatures). Side reactions, such as elimination or ring-opening of the morpholine, could complicate purification .
Reactivity Profile
The compound’s functional groups dictate its chemical behavior:
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Sulfonyl Group: Resistant to nucleophilic attack but susceptible to reductive cleavage (e.g., with LiAlH4).
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Chloropropyl Chain: A potential site for nucleophilic substitution (e.g., with amines or alkoxides) or elimination to form alkenes.
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Morpholine Ring: May participate in acid-base reactions or serve as a hydrogen-bond acceptor.
Physicochemical Properties
Computed and Experimental Data
PubChem provides limited experimental data, but computational descriptors offer preliminary insights:
Property | Value | Method |
---|---|---|
Molecular Weight | 227.71 g/mol | PubChem 2.2 |
XLogP3 | ~1.3 (estimated) | |
Topological Polar Surface Area | 61.7 Ų | |
Heavy Atom Count | 13 |
The estimated LogP suggests moderate lipophilicity, aligning with its potential membrane permeability in biological systems .
Solubility and Stability
While experimental solubility data are unavailable, the sulfonyl group’s polarity likely enhances water solubility compared to non-sulfonated analogs. Stability under acidic or basic conditions remains unstudied, though sulfonates generally exhibit robustness across a wide pH range.
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